methyl 2-[(1Z)-1-(dimethylamino)-3-methoxy-3-oxoprop-1-en-2-yl]benzoate
Description
Methyl 2-[(1Z)-1-(dimethylamino)-3-methoxy-3-oxoprop-1-en-2-yl]benzoate is a benzoate ester derivative featuring a dimethylamino group and a conjugated (1Z)-configured enone system (3-methoxy-3-oxoprop-1-en-2-yl substituent). The Z-configuration of the double bond introduces stereoelectronic effects that influence its reactivity and interactions in chemical or biological systems.
Properties
IUPAC Name |
methyl 2-[1-(dimethylamino)-3-methoxy-3-oxoprop-1-en-2-yl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-15(2)9-12(14(17)19-4)10-7-5-6-8-11(10)13(16)18-3/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSXFYKIZLLOIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C1=CC=CC=C1C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001155701 | |
| Record name | Methyl α-[(dimethylamino)methylene]-2-(methoxycarbonyl)benzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001155701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885950-29-8 | |
| Record name | Methyl α-[(dimethylamino)methylene]-2-(methoxycarbonyl)benzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885950-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl α-[(dimethylamino)methylene]-2-(methoxycarbonyl)benzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001155701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(1Z)-1-(dimethylamino)-3-methoxy-3-oxoprop-1-en-2-yl]benzoate typically involves the reaction of dimethylamine with a suitable benzoate ester precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(1Z)-1-(dimethylamino)-3-methoxy-3-oxoprop-1-en-2-yl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohol derivatives .
Scientific Research Applications
Methyl 2-[(1Z)-1-(dimethylamino)-3-methoxy-3-oxoprop-1-en-2-yl]benzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-[(1Z)-1-(dimethylamino)-3-methoxy-3-oxoprop-1-en-2-yl]benzoate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can enhance the compound’s solubility and reactivity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Methyl o-(Dimethylamino)Benzoate
- Structure: Lacks the propenyl-enone moiety but shares the ortho-substituted dimethylamino and ester groups.
- Reactivity: The absence of the conjugated enone system reduces its capacity for Michael addition or cycloaddition reactions.
- Applications : Used as a flavoring agent or intermediate in pharmaceuticals due to its aromatic and amine functionalities .
Ethyl 4-(Dimethylamino)Benzoate
- Structure: Para-substituted dimethylamino group with an ethyl ester.
- Reactivity : Demonstrates higher reactivity as a co-initiator in resin cements compared to methacrylate-based amines, achieving a 15–20% higher degree of conversion in polymer matrices .
- Applications : Preferred in dental resins for improved mechanical properties and curing efficiency .
Metsulfuron Methyl Ester
- Structure : A sulfonylurea herbicide with a triazine ring and methyl benzoate group.
- Reactivity: Acts as an acetolactate synthase inhibitor, targeting plant biosynthesis pathways. The dimethylamino group is absent, but the sulfonylurea moiety governs herbicidal activity .
- Applications : Agricultural use for broadleaf weed control .
Physicochemical Properties
Research Findings
- Reactivity in Polymer Systems: Ethyl 4-(dimethylamino)benzoate outperforms methacrylate-based amines in resin cements, achieving 75–80% conversion rates vs. 60–65% for methacrylates. The target compound’s conjugated enone may further enhance reactivity in photoredox catalysis .
- Biological Activity : Sulfonylurea analogs like metsulfuron methyl ester highlight the importance of heterocyclic groups for agrochemical efficacy, a feature absent in the target compound .
Notes
Evidence Gaps: Limited data exist on the target compound’s synthetic routes, toxicity, or commercial applications. Studies on its Z-enone system’s electronic effects are needed.
Contradictions: While ethyl 4-(dimethylamino)benzoate excels in resin systems, its ortho-substituted analogs (e.g., methyl o-(dimethylamino)benzoate) are underutilized in polymer chemistry, suggesting positional effects on reactivity .
Safety Considerations: Dimethylamino-containing compounds may require handling precautions (e.g., glove selection for penetration resistance), though this is extrapolated from unrelated phenol derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
